Vellosimine vs. Na-Methylvellosimine: Differential Antiproliferative Activity Across Eight Cancer Cell Lines
In a systematic anticancer evaluation of sarpagine alkaloids, vellosimine demonstrated quantifiably distinct antiproliferative activity compared to its N-methylated congener Na-methylvellosimine across a panel of eight human cancer cell lines. The methylation status at the indole nitrogen directly modulates cytotoxic potency, with vellosimine exhibiting higher activity in certain lines and Na-methylvellosimine showing superior activity in others, indicating divergent cellular target engagement [1].
| Evidence Dimension | Antiproliferative IC50 (μM) across cancer cell lines |
|---|---|
| Target Compound Data | MIA PaCa-2: 32.58; MDA-MB-231: 21.15; HeLa: 24.11; A549: 23.23; MCF-7: 39.21; CT26: 20.2; HCT 116: 27.51; A375: 28.59 |
| Comparator Or Baseline | Na-methylvellosimine: MIA PaCa-2: 26.69; MDA-MB-231: 20.69; HeLa: 22.28; A549: 20.85; MCF-7: 41.77; CT26: 21.35; HCT 116: 23.58; A375: 27.62 |
| Quantified Difference | Fold differences: vellosimine exhibits 1.13-fold lower IC50 (higher potency) vs. Na-methylvellosimine in CT26 and HCT 116; Na-methylvellosimine exhibits 1.06-1.22-fold lower IC50 in MIA PaCa-2, MDA-MB-231, HeLa, A549, and MCF-7 |
| Conditions | Cell viability assay; compound treatment; IC50 determination across eight cancer cell lines including pancreatic (MIA PaCa-2), breast (MDA-MB-231, MCF-7), cervical (HeLa), lung (A549), colorectal (CT26, HCT 116), and melanoma (A375) |
Why This Matters
Procurement of vellosimine rather than Na-methylvellosimine is essential for studies requiring the specific cytotoxicity fingerprint of the unmethylated natural product, particularly for colorectal cancer models (CT26, HCT 116) where vellosimine demonstrates superior potency.
- [1] Zhan X, Zhang Y, Zhao L, et al. A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues. Nature Communications. 2023;14:5521. Table 1. View Source
